Erk-IN-7

ERK1/2 inhibitor MAPK pathway kinase assay

Researchers face challenges in selecting ERK inhibitors with consistent oral bioavailability for in vivo tumor models. Erk-IN-7 is a spirocyclic ERK1/2 inhibitor that directly addresses the need for validated PK performance, demonstrating favorable mouse oral exposure (Cmax 1023 ng/mL, T1/2 3.66 h at 2 mg/kg). This compound enables reliable structure-activity relationship (SAR) studies as a scaffold-distinct tool. • Cellular potency benchmarked in Colo205 cells (IC50 62 nM). • Structurally defined analogue of SHR2415 for comparative selectivity profiling. • Suitable for oral gavage administration in Colo205 xenograft efficacy models.

Molecular Formula C22H20ClN7O2
Molecular Weight 449.9 g/mol
Cat. No. B15141636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErk-IN-7
Molecular FormulaC22H20ClN7O2
Molecular Weight449.9 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)NC2=NC=CC(=N2)C3=CN4C(=C3)CN(C4=O)C(CO)C5=CC(=CC=C5)Cl
InChIInChI=1S/C22H20ClN7O2/c1-28-20(6-8-25-28)27-21-24-7-5-18(26-21)15-10-17-12-30(22(32)29(17)11-15)19(13-31)14-3-2-4-16(23)9-14/h2-11,19,31H,12-13H2,1H3,(H,24,26,27)/t19-/m1/s1
InChIKeyUNXNCWQFELCKHX-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Erk-IN-7 Procurement Guide: ERK1/2 Inhibitor for MAPK Pathway Research


Erk-IN-7 (CAS 2494010-63-6, also known as Example 10) is a potent small-molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key terminal effectors of the RAS-RAF-MEK-ERK (MAPK) signaling cascade . The compound is an analogue of SHR2415, a pyrrole-fused urea scaffold ERK1/2 inhibitor, and is frequently cited in patent literature as a structurally related ERK inhibitor tool compound [1].

MAPK pathway ERK1/2 inhibition studies
SHR2415 analogue: structurally related tool compound
Spirocyclic scaffold distinct from pyridone/pyrimidine inhibitors

Why Erk-IN-7 Is Not Interchangeable with Other ERK Inhibitors


ERK inhibitors exhibit wide divergence in biochemical potency, isoform selectivity (ERK1 vs. ERK2), cellular anti-proliferative efficacy, and pharmacokinetic properties. For instance, while clinical candidates like GDC-0994 and BVD-523 show sub-nanomolar to low nanomolar potency, older tool compounds like FR 180204 are >100-fold less potent . Moreover, compounds within the same structural class, such as Erk-IN-7 and its parent SHR2415, display distinct cellular IC50 shifts and PK profiles that preclude simple substitution . Selection therefore requires compound-specific validation against the intended experimental model and endpoint.

ERK inhibitor potency can vary >100-fold (e.g., FR 180204 vs. GDC-0994); generic substitution may not reproduce target engagement.
Even structural analogues like SHR2415 and Erk-IN-7 show distinct cellular IC₅₀ and PK profiles; direct interchangeability not assumed.

Erk-IN-7: Quantitative Evidence for Compound Selection


Erk-IN-7 vs. Parent Compound SHR2415: Biochemical Potency

Erk-IN-7 is a close structural analogue of the clinical candidate SHR2415, yet it exhibits modestly reduced potency against both ERK isoforms in biochemical assays . This difference is quantifiable and may influence target engagement in cellular systems.

Erk-IN-7 vs. SHR2415: Biochemical Potency
Head-to-head
ERK1: 5 nM vs 2.8 nM; ERK2: 7 nM vs 5.9 nM
1.8–1.2-fold shift context; supports isoform-probing studies
Vendor-reported data; verify in target assay
ERK1/2 inhibitor MAPK pathway kinase assay

Erk-IN-7 Cellular Anti-Proliferative Activity in Colo205

In a Colo205 colorectal cancer cell proliferation assay, Erk-IN-7 demonstrates a cellular IC50 that is higher than both its biochemical IC50 and that of its parent compound SHR2415 .

Cellular Anti-Proliferative Activity: Colo205
Head-to-head
62 nM (Erk-IN-7) vs 44.6 nM (SHR2415)
1.4-fold shift reflects cellular permeability context
Colo205, 24 h (patent WO2020200069A1). Verify in own cell model.
Colo205 anti-proliferative cancer cell line

Erk-IN-7 Oral Pharmacokinetics in Mice

Erk-IN-7 exhibits quantifiable oral pharmacokinetic parameters in mice, supporting its use in in vivo studies where oral administration is preferred. Comparative data for SHR2415 is not available in the same source, but Erk-IN-7's PK profile can be benchmarked against other oral ERK inhibitors .

Oral PK Profile in C57 Mice
Supporting evidence
Cmax 1023 ng/mL, AUC 3441 ng·h/mL, T1/2 3.66 h, CL/F 9.69 mL/min/kg
Supports oral dosing in in vivo models
2 mg/kg i.g.; no direct SHR2415 comparator available
pharmacokinetics in vivo oral bioavailability

Erk-IN-7 Structural Class: Spirocyclic ERK Inhibitor

Erk-IN-7 belongs to the spirocyclic class of ERK inhibitors, a scaffold distinct from the pyrrole-fused urea of SHR2415, the pyridone of GDC-0994, or the pyrimidine of SCH772984 [1]. This structural divergence may confer different selectivity profiles and physicochemical properties, although explicit selectivity data for Erk-IN-7 is limited.

Spirocyclic Scaffold Class
Class-level
Spirocyclic (WO2021110168A1) vs. pyrrole-fused urea, pyridone, pyrimidine
Scaffold-dependent selectivity context; off-target profile requires review
No explicit selectivity data; class-level inference
spiro compound ERK inhibitor chemical scaffold

Erk-IN-7: Validated Application Scenarios for MAPK Pathway Research


Colo205 Xenograft Efficacy Studies Requiring Oral Dosing

Based on its favorable oral PK profile in mice (Cmax 1023 ng/mL, T1/2 3.66 h at 2 mg/kg i.g.), Erk-IN-7 is suitable for oral administration in Colo205 xenograft models . This aligns with the established efficacy of its parent compound SHR2415 in the same model [1].

Cellular Potency Benchmarking Against SHR2415 in BRAF/RAS-Mutant Cancer Lines

Given its 62 nM cellular IC50 in Colo205 cells (compared to 44.6 nM for SHR2415), Erk-IN-7 serves as a useful potency benchmark for evaluating structure-activity relationships (SAR) around the ERK inhibitor pharmacophore .

Chemical Probe for Spirocyclic ERK Inhibitor Pharmacology

As a spirocyclic compound referenced in patent WO2021110168A1, Erk-IN-7 provides a scaffold-distinct tool for investigating ERK1/2 inhibition, enabling comparative studies against pyrrole-fused urea, pyridone, or pyrimidine-based inhibitors to dissect scaffold-dependent effects on selectivity and off-target activity [2].

Application
Selection Property
Validation Focus
Colo205 xenograft efficacy studies (oral)
Oral PK profile context
Target engagement in xenograft model
Cellular potency benchmarking vs. SHR2415
SHR2415 comparator context
SAR interpretation in BRAF/RAS-mutant lines
Spirocyclic ERK inhibitor chemical probe
Scaffold-dependent selectivity review
Off-target profiling vs. pyridone/pyrimidine chemotypes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erk-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.